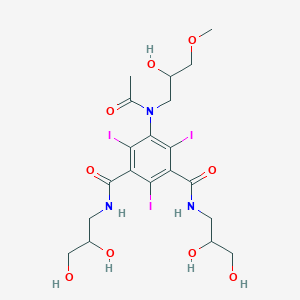
Iopentol
Overview
Description
Iopentol is a nonionic, water-soluble contrast medium used in various radiographic procedures. It is known for its safety and efficacy in providing diagnostic information across a range of clinical applications, including pediatric urography, vascular procedures, cerebral and aortic arch angiography, pediatric angiocardiography, and computed tomography (CT) enhancement . This compound is commercially available under the brand name Imagopaque® and is compared favorably with other contrast media such as iohexol (Omnipaque®), diatrizoate (Urografin®), and iopromide (Ultravist®) in clinical trials .
Synthesis Analysis
The synthesis of this compound is not detailed in the provided papers. However, as a contrast medium, it is likely produced through a series of organic synthesis steps that ensure its purity and suitability for intravascular use. The pharmacokinetic properties of this compound, such as its renal excretion almost entirely in urine within the first 24 hours, suggest a design that favors rapid clearance from the body to minimize potential toxicity .
Molecular Structure Analysis
The molecular structure of this compound contributes to its function as a contrast agent. While the specific molecular structure is not described in the provided papers, nonionic contrast agents like this compound typically contain iodine atoms, which are responsible for the attenuation of X-rays, thereby enhancing the contrast in radiographic images. The nonionic nature of this compound implies that it does not dissociate into ions in solution, which is associated with lower osmolality and reduced adverse reactions compared to ionic contrast media .
Chemical Reactions Analysis
The provided papers do not discuss specific chemical reactions involving this compound. However, it is mentioned that this compound is excreted almost entirely unchanged in the urine, indicating that it does not undergo significant metabolism or chemical transformation in the body . This stability is a desirable property for a contrast agent, as it reduces the risk of metabolite-related toxicity.
Physical and Chemical Properties Analysis
This compound's physical and chemical properties, such as being nonionic and water-soluble, contribute to its safety profile and diagnostic efficacy. It has a ratio of 3.0, which refers to the number of iodine atoms per molecule, and is available in different concentrations, such as 300 mg I/ml and 350 mg I/ml, to suit various imaging requirements . The pharmacokinetics of this compound, including its almost exclusive renal excretion and lack of metabolism, are indicative of its favorable physical and chemical properties for use as a contrast medium .
Relevant Case Studies
Several clinical trials have demonstrated the safety and efficacy of this compound in different patient populations and radiographic procedures. For instance, in pediatric urography, this compound showed a significantly lower incidence of adverse events compared to diatrizoate and was well-suited for children aged 0–10 years . In vascular procedures, this compound was well-tolerated with good diagnostic efficiency, and no severe contrast-induced reactions were encountered . A large-scale study in Germany involving 3,587 patients confirmed this compound as a safe and efficient contrast medium for various examinations, including CT, phlebography, and digital subtraction angiography . In cerebral and aortic arch angiography, this compound was comparable to iohexol regarding safety and efficacy . Additionally, this compound was found to be well-suited for pediatric angiocardiography, with no significant difference in adverse events or efficacy compared to iopromide . A multi-center trial in France with 1,823 patients showed that this compound 350 mg I/ml was well-tolerated and provided high-quality CT images .
Scientific Research Applications
CT Studies in Pediatric Patients
A 2004 study compared Iopentol with Ioxaglate in pediatric intravenous CT contrast enhancement. This compound showed a lower rate of adverse events and was effective as a contrast medium in children's examinations, with excellent or sufficient quality of CT enhancement in most cases (Sayegh et al., 2004).
Pediatric Urography
In 2005, the safety and diagnostic efficacy of this compound were evaluated in pediatric urography, comparing it with Metrizoate. The study found no significant difference in diagnostic efficacy between the two, and this compound had significantly fewer adverse events (Nybonde et al., 2005).
Digital Subtraction Dacryocystography
A 2002 study reported the use of this compound in digital subtraction dacryocystography (DS-DCG) for patients allergic to iodinated contrast agents. The quality of DS-DCG images with this compound was comparable to those obtained with standard iodinated contrast medium (Priebe et al., 2002).
Use in Elderly Patients
A 2004 study evaluated this compound (Imagopaque 300) in elderly patients, focusing on its subjective compatibility and interaction with organ systems. The study found very low rates of complications and no severe reactions, indicating its safety in elderly populations (Rathsmann et al., 2004).
Red Blood Cell Deformability
Research in 2008 investigated the effect of this compound on red blood cell deformability. The study observed a transient decrease in red blood cell membrane deformability after intravenous injection of this compound, providing insights into its hemodynamic and hemorheological effects (Katsanos et al., 2008).
Mechanism of Action
Target of Action
Iopentol is primarily used as a radiocontrast agent . The primary targets of this compound are the body’s tissues that need to be visualized during radiographic procedures . The iodine atoms in this compound readily absorb X-rays, resulting in a higher contrast of X-ray images .
Mode of Action
This compound, an iodine-containing, water-soluble radiocontrast agent, works by increasing the contrast of images in radiographic procedures . The iodine atoms in this compound absorb X-rays, which enhances the contrast between the organ or tissue of interest and the surrounding tissues in the X-ray images .
Pharmacokinetics
This compound exhibits several important pharmacokinetic properties :
- Absorption : After intravenous injection, this compound is distributed in the extracellular space .
- Distribution : Its binding to plasma proteins is very low .
- Metabolism : this compound is not metabolized in the body .
- Excretion : The substance is excreted in unchanged form via the kidneys, exclusively by glomerular filtration . Approximately 98% of the administered dose is excreted via the kidneys .
- Half-life : The biological half-life of this compound is approximately 2 hours .
Result of Action
The primary result of this compound’s action is the enhancement of contrast in X-ray images . This allows for better visualization of organs and tissues during radiographic procedures, aiding in the diagnosis and treatment of various medical conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of residual iodine in the body can affect the effectiveness of certain radioactive isotopes used for thyroid imaging and therapy . Therefore, the timing of this compound administration relative to these procedures is an important consideration .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJANQVIJDFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869032 | |
| Record name | Iopentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89797-00-2 | |
| Record name | Iopentol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopentol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iopentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOPENTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iopentol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041909 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is iopentol eliminated from the body?
A1: [] this compound is primarily eliminated from the body through renal excretion, meaning it is filtered out by the kidneys and expelled in urine. In healthy volunteers, nearly 100% of the administered dose is recovered in urine within 24 hours []. This elimination process is mainly driven by glomerular filtration, indicating that this compound is not significantly metabolized in the body.
Q2: Is there a difference in this compound elimination between healthy individuals and those with renal impairment?
A2: [] Yes, individuals with chronic renal failure exhibit delayed this compound elimination compared to healthy individuals []. This delay results in a significantly longer elimination half-life (approximately 14 times longer) in patients with renal failure []. Additionally, a portion of the this compound dose is eliminated through feces in these patients, a route not significant in healthy individuals [].
Q3: Can this compound be used to measure glomerular filtration rate (GFR)?
A3: [] While this compound clearance has been investigated as a potential marker for GFR, studies suggest that it may not be the most accurate method, especially in patients with renal impairment. Plasma clearance of this compound tends to overestimate GFR due to extrarenal elimination, particularly in individuals with low GFR [, ]. Renal clearance, specifically, offers a more reliable measurement of GFR when using this compound [].
Q4: What is the acute toxicity profile of this compound?
A4: [] Studies in rodents indicate that the intravenous LD50 (lethal dose for 50% of the test population) of this compound is comparable to other non-ionic monomeric contrast media used clinically []. These findings suggest that this compound has a relatively low acute toxicity profile.
Q5: Does this compound have any effects on renal function?
A5: [] While generally considered safe, this compound has been associated with transient changes in renal function parameters. Studies show a slight decrease in glomerular filtration rate (GFR) after this compound administration [, ]. This effect is often accompanied by an increase in urinary excretion of proximal tubular enzymes like alkaline phosphatase and N-acetyl-β-glucosaminidase, indicating some level of tubular effect [, , ].
Q6: Are there any long-term toxicity concerns associated with this compound?
A6: [] Repeat dose toxicity studies, reproductive studies, and mutagenicity studies conducted on this compound have not revealed any significant toxic effects []. This suggests that this compound has a favorable long-term toxicity profile.
Q7: What is the chemical structure of this compound?
A8: [] this compound is a complex organic molecule with multiple chiral centers, resulting in the existence of several diastereomers and conformers []. While its exact three-dimensional structure is complex, its molecular formula and key structural features have been characterized using spectroscopic techniques like IR, NMR, and FAB MS [].
Q8: What is the recommended formulation for this compound and how does it impact its stability?
A10: [] The formulation of this compound commonly employs a buffer, such as trometamol (tromethamine), to maintain a stable pH during the autoclaving process []. This is crucial as a lower pH during autoclaving minimizes deiodination, a degradation process that can affect this compound's efficacy and stability []. Ongoing stability studies demonstrate good stability of the formulated this compound finished product [].
Q9: How does this compound affect the cardiovascular system?
A11: [] Studies in animal models show that this compound has minimal effects on cardiovascular parameters compared to some ionic contrast agents. When injected into the left coronary artery of dogs, this compound induced a significantly lower frequency of ventricular fibrillation and a less pronounced decrease in aortic blood pressure compared to metrizoate []. These findings suggest a favorable cardiovascular safety profile for this compound.
Q10: Does this compound influence blood flow?
A12: [] this compound can cause a transient increase in blood flow when injected intra-arterially. Studies comparing this compound with other contrast media, like iodixanol, iohexol, and metrizoate, showed that it induced a moderate increase in femoral blood flow in dogs, with the extent of the increase being less pronounced than metrizoate but greater than iodixanol [].
Q11: Does this compound affect blood coagulation or platelet function?
A13: [] In vitro and in vivo studies show that this compound has minimal effects on coagulation parameters and platelet function []. While it may cause a slight decrease in coagulability and platelet aggregation in venous blood, these effects are considered clinically insignificant [].
Q12: How does this compound interact with red blood cells?
A14: [] this compound, like other contrast media, can induce morphological changes in red blood cells, particularly the formation of echinocytes []. The extent of these morphological changes depends on the concentration and osmolarity of the this compound solution []. High concentrations and hypertonic solutions tend to induce a higher frequency of echinocyte formation [, ].
Q13: How does this compound compare to other non-ionic contrast media like iohexol?
A15: [] Numerous studies have compared this compound to iohexol, revealing similarities in their safety and efficacy profiles. Both agents demonstrate comparable renal effects, with slight decreases in GFR and increases in tubular enzyme excretion []. They exhibit similar tolerability profiles, with low incidences of adverse events in both adults and children [, , ].
Q14: Are there any advantages of using this compound over other contrast agents?
A16: [] While this compound shares a similar safety and efficacy profile with other non-ionic contrast media like iohexol, it may offer advantages in specific clinical scenarios. Some studies suggest that this compound might be associated with a lower incidence of discomfort and delayed adverse reactions compared to ionic contrast media like metrizoate [, ].
Q15: How effective is this compound for visualizing specific organs or tissues, such as the liver or blood vessels?
A18: [] this compound provides effective contrast enhancement in various imaging procedures. In abdominal CT examinations, it allows for good visualization of the liver, aorta, and vena cava []. Its use in coronary angiography also demonstrates good diagnostic yield with optimal visualization of coronary arteries [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


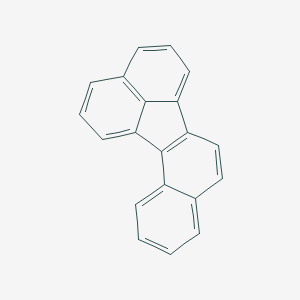



![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)

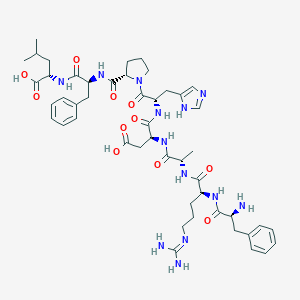
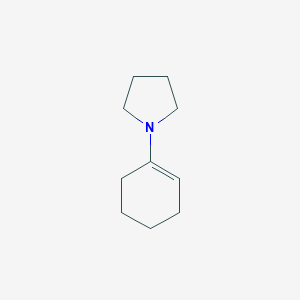
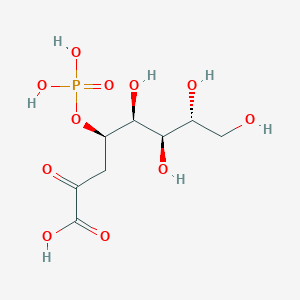


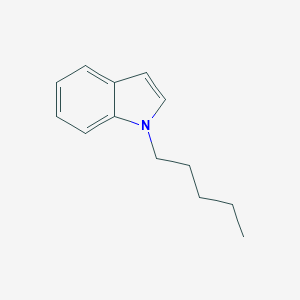
![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)